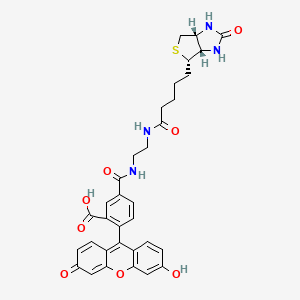

Biotin-(5-fluorescein)-conjugate

Vue d'ensemble

Description

Biotin-(5-fluorescein)-conjugate is a compound that combines biotin and fluorescein. Biotin is a vitamin that plays a crucial role in several biological processes, while fluorescein is a synthetic organic compound available as a dark orange/red powder slightly soluble in water and alcohol . The conjugate is used in non-radioactive labelling of oligonucleotides, which can be detected directly at their emission wavelength . It’s also used in diagnostic procedures .

Chemical Reactions Analysis

In the context of pathogen detection, the Biotin-(5-fluorescein)-conjugate can be involved in reactions with enzymes like Terminal Deoxynucleotidyl Transferase (TdT) and CRISPR–Cas12a . The elongated reporter oligo carries a 5′-fluorescein enabling antibody binding and visualization .Physical And Chemical Properties Analysis

Fluorescein is available as a dark orange/red powder slightly soluble in water and alcohol . The color of its aqueous solutions is green by reflection and orange by transmission .Applications De Recherche Scientifique

Fluorescence Microscopy

Biotin-(5-fluorescein)-conjugate is extensively used in fluorescence microscopy to visualize and track biotinylated molecules within cells. The fluorescein moiety provides a bright and stable fluorescent signal, making it ideal for high-resolution imaging of cellular structures and processes .

Protein-Protein Interaction Studies

This compound is valuable in studying protein-protein interactions. By conjugating biotin to a protein of interest, researchers can use streptavidin or avidin-coated surfaces to capture and analyze interactions with other proteins. The fluorescein tag allows for easy detection and quantification of these interactions using fluorescence-based assays .

Enzyme-Linked Immunosorbent Assay (ELISA)

In ELISA, Biotin-(5-fluorescein)-conjugate is used as a detection reagent. The biotinylated component binds to streptavidin-coated plates, while the fluorescein provides a detectable signal. This application is crucial for quantifying the presence of specific antigens or antibodies in a sample .

Flow Cytometry

Flow cytometry applications benefit from the use of Biotin-(5-fluorescein)-conjugate for labeling and detecting biotinylated antibodies or other molecules. The fluorescein tag enables the detection of labeled cells or particles as they pass through the laser beam, allowing for detailed analysis of cell populations .

Western Blotting

In Western blotting, this compound is used to detect biotinylated proteins on membranes. After transferring proteins to a membrane, biotinylated proteins are probed with streptavidin conjugated to an enzyme or fluorophore. The fluorescein tag provides a fluorescent signal that can be detected using appropriate imaging equipment .

Nucleic Acid Hybridization

Biotin-(5-fluorescein)-conjugate is also employed in nucleic acid hybridization techniques. Biotinylated probes can hybridize to target DNA or RNA sequences, and the fluorescein tag allows for the detection of these hybridization events using fluorescence microscopy or other fluorescence-based methods .

Biosensor Development

The compound is used in the development of biosensors for detecting various analytes. The biotin-fluorescein conjugate can be immobilized on sensor surfaces, and its interaction with target molecules can be monitored through changes in fluorescence intensity. This application is particularly useful in environmental monitoring and medical diagnostics .

Drug Delivery Studies

In drug delivery research, Biotin-(5-fluorescein)-conjugate is used to track the distribution and localization of biotinylated drug carriers within biological systems. The fluorescein tag provides a means to visualize and quantify the delivery and release of therapeutic agents in real-time .

These applications highlight the versatility and importance of Biotin-(5-fluorescein)-conjugate in various scientific research fields. Its ability to combine biotin’s strong binding affinity with fluorescein’s fluorescent properties makes it an invaluable tool for researchers.

If you have any specific questions or need further details on any of these applications, feel free to ask!

Mécanisme D'action

Target of Action

The primary target of Biotin-(5-fluorescein)-conjugate, also known as N-(Biotinylamidoethyl)-fluorescein-5-carboxamide, is avidin , a protein found in egg whites . Avidin has a high affinity for biotin, a vitamin that plays a key role in cellular processes such as fatty acid synthesis and amino acid metabolism .

Mode of Action

Biotin-(5-fluorescein)-conjugate interacts with its target, avidin, through a process known as binding . The fluorescein part of the molecule is a fluorophore, which means it can absorb light at a certain wavelength and re-emit it at a longer wavelength . When the compound binds to avidin, the fluorescence or absorbance of the molecule is quenched .

Biochemical Pathways

It can be used to study the binding of biotin to avidin, which is important in various biological processes .

Pharmacokinetics

It is known that the compound is stable under normal storage conditions, and it can be resuspended in dmso or dmf .

Result of Action

The binding of Biotin-(5-fluorescein)-conjugate to avidin results in the quenching of the compound’s fluorescence or absorbance . This can be used to detect and quantify biotin-binding sites, providing valuable information for research in areas such as peptide and protein analysis .

Action Environment

The action of Biotin-(5-fluorescein)-conjugate is influenced by environmental factors such as light and temperature. The compound should be protected from light and stored at room temperature to maintain its stability . Furthermore, the fluorescence of the compound can be affected by the pH of the environment .

Safety and Hazards

Orientations Futures

One of the future directions of Biotin-(5-fluorescein)-conjugate is in the field of pathogen detection. In a study, a fluorescein reporter reached a target sensitivity of <1 pM and was tested using Bacillus anthracis genomic DNA . Another study showed that when expressed in neural progenitor cells, the designed protein was able to bind both the biotin (5-fluorescein) and the biotinylated PLGA nanoparticles .

Propriétés

IUPAC Name |

5-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethylcarbamoyl]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32N4O8S/c38-18-6-9-21-25(14-18)45-26-15-19(39)7-10-22(26)29(21)20-8-5-17(13-23(20)32(42)43)31(41)35-12-11-34-28(40)4-2-1-3-27-30-24(16-46-27)36-33(44)37-30/h5-10,13-15,24,27,30,38H,1-4,11-12,16H2,(H,34,40)(H,35,41)(H,42,43)(H2,36,37,44)/t24-,27-,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUFXKZUEOKPSD-LFERIPGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)C3=CC(=C(C=C3)C4=C5C=CC(=O)C=C5OC6=C4C=CC(=C6)O)C(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin (5-fluorescein) conjugate | |

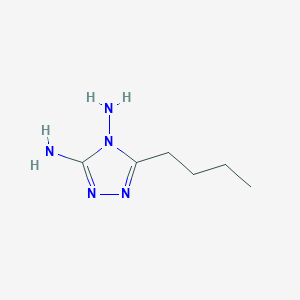

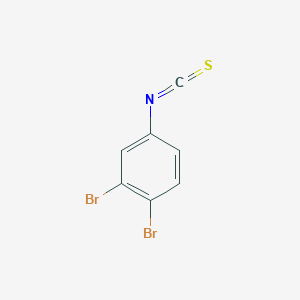

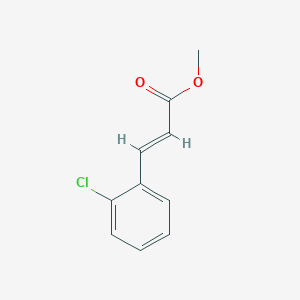

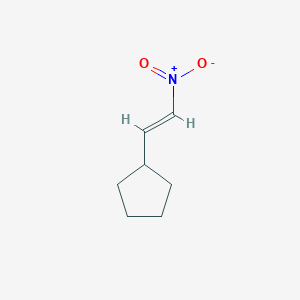

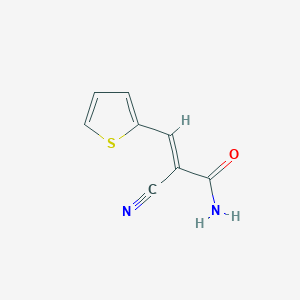

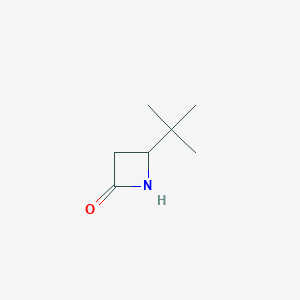

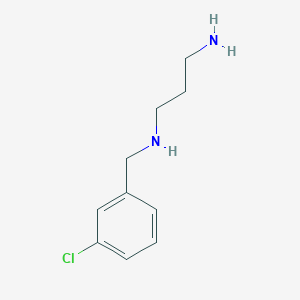

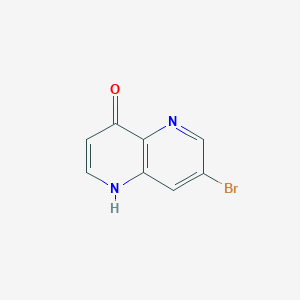

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[(2,5-Dimethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B3039114.png)

![6-Chloro-4-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3039116.png)